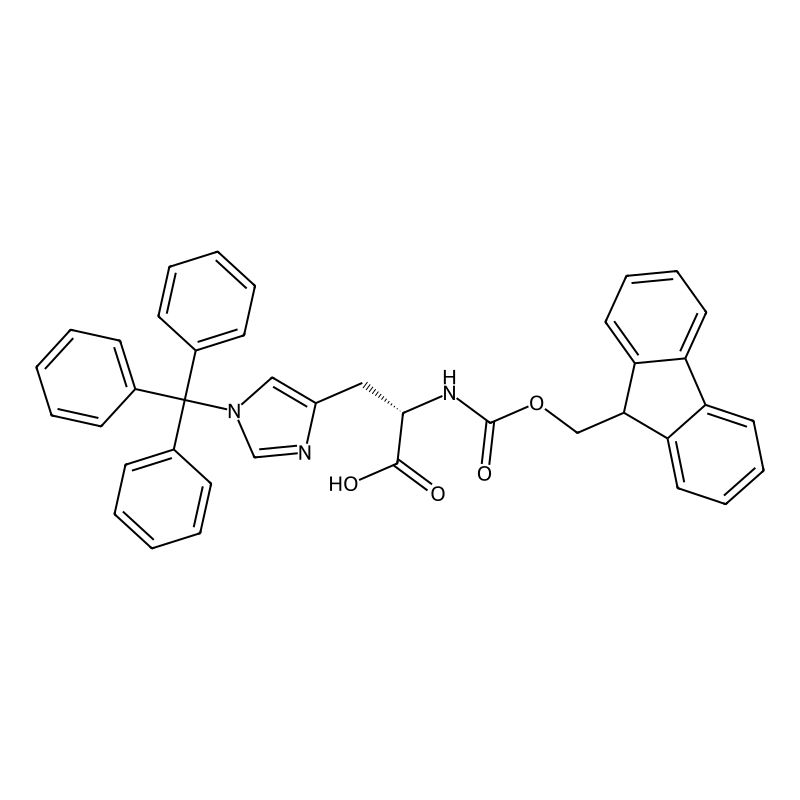

Fmoc-His(Trt)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

Fmoc-His(Trt)-OH, also known as N-[(9H-fluoren-9-yl)methoxycarbonyl]-1-(triphenylmethyl)-L-histidine, is a key building block used in peptide synthesis. It is a protected amino acid derivative, where the N-terminus (amino group) is protected by the Fmoc (Fluorenylmethyloxycarbonyl) group and the side chain imidazole group of histidine is protected by the Trt (Trityl) group. These protecting groups allow for the selective coupling of Fmoc-His(Trt)-OH with other protected amino acids to form peptides in a controlled manner [, ].

Chemical Biology:

Fmoc-His(Trt)-OH finds applications in chemical biology, where it can be used to study protein-protein interactions and protein function. Researchers can incorporate Fmoc-His(Trt)-OH containing peptides into various probes and sensors to target specific proteins and investigate their activity or interactions with other molecules [, ].

Fmoc-His(Trt)-OH, or N-Fmoc-N-trityl-L-histidine, is a derivative of the amino acid histidine that is extensively used in peptide synthesis. The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which allows for selective deprotection during the synthesis process. The trityl (Trt) group provides additional protection for the side chain of histidine, enhancing stability and preventing unwanted reactions during synthesis. The molecular formula of Fmoc-His(Trt)-OH is C₄₀H₃₃N₃O₄, with a molecular weight of 619.71 g/mol .

- Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, allowing for further coupling reactions.

- Coupling Reactions: Fmoc-His(Trt)-OH can react with activated carboxylic acids in the presence of coupling agents (e.g., N,N'-diisopropylcarbodiimide) to form peptide bonds.

- Racemization: During solid-phase peptide synthesis, Fmoc-His(Trt)-OH is prone to racemization, which can affect the stereochemistry of the resulting peptides .

Histidine is an essential amino acid involved in various biological processes, including enzyme catalysis and metal ion coordination. Fmoc-His(Trt)-OH retains these properties, making it valuable in the synthesis of biologically active peptides. Its derivatives are often studied for their roles in protein structure and function, particularly in metalloproteins and enzymes where histidine acts as a ligand .

The synthesis of Fmoc-His(Trt)-OH typically involves several steps:

- Protection of Histidine: The amino group of histidine is protected using the Fmoc group.

- Tritylation: The side chain of histidine is protected with the trityl group to prevent side reactions during peptide synthesis.

- Purification: The final product is purified using techniques such as high-performance liquid chromatography.

Two primary synthetic routes have been documented:

- Using 9-fluorenylmethyl chloroformate to protect the amino group while simultaneously introducing the trityl group .

- Employing trifluoroacetic acid to facilitate the reaction with resin-bound histidine .

Fmoc-His(Trt)-OH is widely used in peptide synthesis for various applications, including:

- Pharmaceutical Development: It is utilized in the production of peptide drugs that target specific biological pathways.

- Research: Used in studies involving protein interactions and enzyme mechanisms due to its role in biological systems.

- Biotechnology: Employed in developing biosensors and other biotechnological applications where peptides play a crucial role.

Studies have shown that Fmoc-His(Trt)-OH can interact with various biomolecules, influencing enzyme activity and protein stability. Its ability to coordinate metal ions makes it particularly interesting for research into metalloproteins . Interaction studies often employ techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to elucidate binding mechanisms.

Several compounds share structural similarities with Fmoc-His(Trt)-OH, each exhibiting unique properties:

| Compound | Structure Features | Unique Properties |

|---|---|---|

| Fmoc-Lys(Boc)-OH | Fmoc protecting group; Boc on lysine | Basic amino acid; used in cationic peptides |

| Fmoc-Gly-OH | Simple glycine structure | Smallest amino acid; often used as a linker |

| Trt-His-OH | Trityl protecting group; no Fmoc | Directly used in peptide synthesis without Fmoc |

| Fmoc-Asp(OtBu)-OH | Fmoc protecting group; t-butyl ester | Acidic amino acid; used for anionic peptides |

Fmoc-His(Trt)-OH stands out due to its dual protection strategy that enables greater control during peptide synthesis while retaining essential biological functions associated with histidine .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄₀H₃₃N₃O₄ | |

| Molecular Weight | 619.71 g/mol | |

| CAS Number | 109425-51-6 | |

| Melting Point | 150–155°C | |

| Solubility | DMSO, DMF, chloroform | |

| Optical Activity | [α]D +86.0° (c=5% in CHCl₃) |

The Fmoc group is cleaved under basic conditions (e.g., piperidine), while the Trt group is removed by trifluoroacetic acid (TFA).

Molecular Architecture: 9-Fluorenylmethoxycarbonyl and Trityl Group Stereoelectronic Effects

9-Fluorenylmethoxycarbonyl-1-trityl-L-histidine represents a sophisticated dual-protected amino acid derivative characterized by the strategic placement of two distinct protecting groups on the histidine framework [1] [4]. The molecular formula C₄₀H₃₃N₃O₄ encompasses a molecular weight of 619.7 grams per mole, establishing this compound as a substantial organic molecule with complex three-dimensional architecture [1] [4].

The 9-fluorenylmethoxycarbonyl protecting group exhibits remarkable stereoelectronic properties that fundamentally influence the conformational behavior of the protected amino acid [11]. This urethane-type protecting group belongs to a specialized class of carbamate derivatives that effectively suppress racemization during activation and coupling reactions through specific electronic stabilization mechanisms [11]. The fluorenyl moiety provides exceptional stability through π-electron delocalization, while the methoxycarbonyl linker facilitates selective deprotection under mild basic conditions [11].

The trityl protecting group demonstrates significant stereoelectronic effects on the imidazole side chain of histidine through steric and electronic interactions [12]. Research has established that trityl protection substantially improves solubility in ethereal solvents and provides enhanced stability during synthetic transformations [12]. The triphenylmethyl structure creates a bulky, hydrophobic environment around the imidazole nitrogen, effectively preventing unwanted nucleophilic reactions and coordination with metal ions during peptide synthesis [12].

Stereoelectronic effects manifest prominently in the conformational preferences of the protected histidine derivative [9]. The gauche relationships between substituents and the carbon-amide bonds create favorable hyperconjugative interactions through overlap of electron-rich sigma carbon-hydrogen orbitals with electron-deficient sigma-star carbon-heteroatom orbitals [9]. These interactions significantly influence the preferred conformations of the amino acid backbone and side chain orientations [9].

The electron-withdrawing nature of both protecting groups contributes to enhanced conformational stability and reduced susceptibility to racemization during synthetic procedures [13]. The trityl group, in particular, provides electron-withdrawing character that minimizes both nucleophilic attack at the imidazole nitrogens and racemization of the activated amino acid [13]. This dual protection strategy represents an optimal balance between synthetic accessibility and conformational control in peptide synthesis applications [13].

Crystallographic Analysis and Conformational Dynamics

Crystallographic investigations of 9-fluorenylmethoxycarbonyl amino acid derivatives have revealed distinctive supramolecular organization patterns and noncovalent interaction networks [34]. The fluorenyl moiety demonstrates characteristic π-π stacking interactions and hydrogen bonding patterns that contribute to crystal packing stability [34]. Systematic analysis of crystal structures shows that 9-fluorenylmethoxycarbonyl amino acids exhibit reproducible supramolecular synthon patterns that influence their solid-state properties [34].

The melting point of 9-fluorenylmethoxycarbonyl-1-trityl-L-histidine ranges from 130-155 degrees Celsius with decomposition, indicating substantial intermolecular interactions within the crystal lattice [33] [35]. This thermal behavior reflects the complex hydrogen bonding networks and van der Waals interactions between the bulky protecting groups and the amino acid backbone [33] [35]. The decomposition upon melting suggests that thermal energy disrupts the protecting group integrity before achieving a stable liquid phase [33] [35].

Conformational dynamics analysis reveals that the trityl protecting group significantly restricts the rotational freedom of the imidazole side chain [12]. X-ray crystallographic studies of trityl-protected histidine derivatives demonstrate preferred conformations where the trityl group adopts specific orientations to minimize steric clashes with the amino acid backbone [12]. These conformational constraints contribute to enhanced stereochemical control during peptide coupling reactions [12].

The predicted density of 1.24 ± 0.1 grams per cubic centimeter reflects the compact packing arrangement of the molecules in the solid state [35]. This relatively high density for an organic compound indicates efficient space-filling through optimized intermolecular interactions [35]. The refractive index of 97 degrees (c=5, chloroform) provides additional evidence of the substantial molecular polarizability associated with the extended π-electron systems of both protecting groups [35].

Optical activity measurements reveal a specific rotation of +87 ± 5 degrees (c=1, chloroform), confirming the retention of stereochemical integrity at the chiral center [2] [5]. This optical rotation value reflects the influence of both protecting groups on the electronic environment surrounding the chiral carbon atom [2] [5]. The magnitude and sign of the rotation provide insight into the preferred conformational arrangements of the protecting groups relative to the amino acid backbone [2] [5].

Solubility Profiles in Organic Solvents and Reaction Media

The solubility characteristics of 9-fluorenylmethoxycarbonyl-1-trityl-L-histidine demonstrate remarkable selectivity across different solvent systems, reflecting the dual hydrophobic and polar character imparted by the protecting groups [5] [15]. Dimethylformamide represents the optimal solvent for this compound, with clear solubility achieved at concentrations of 25 millimoles per 50 milliliters [15] [33]. This exceptional solubility in dimethylformamide makes it the primary choice for solid-phase peptide synthesis applications [15] [33].

Chloroform and dichloromethane provide excellent solubility for 9-fluorenylmethoxycarbonyl-1-trityl-L-histidine, offering alternative reaction media for specific synthetic transformations [5]. These halogenated solvents effectively solvate the hydrophobic trityl and fluorenyl protecting groups while maintaining chemical compatibility with standard peptide coupling reagents [5]. The solubility in dichloromethane proves particularly valuable for washing procedures and purification steps during peptide synthesis [5].

N-Methylpyrrolidone demonstrates good solubility properties for the protected histidine derivative, making it suitable for hydrophobic peptide synthesis applications [25] [26]. Research has established that N-methylpyrrolidone provides superior solvation for peptide chains prone to aggregation, thereby improving coupling yields in challenging synthetic sequences [25] [26]. The polar aprotic nature of N-methylpyrrolidone facilitates effective dissolution of both the protecting groups and the amino acid backbone [25] [26].

Dimethyl sulfoxide and acetone provide adequate solubility for 9-fluorenylmethoxycarbonyl-1-trityl-L-histidine, expanding the range of available reaction media for specialized synthetic procedures [5]. Ethyl acetate solubility supports the development of green chemistry alternatives in peptide synthesis protocols [5]. These solvent options enable greater flexibility in reaction design and purification strategies [5].

The compound exhibits only slight solubility in water, reflecting the predominantly hydrophobic character imparted by the protecting groups [5] [24]. Poor solubility in ethanol and complete insolubility in diethyl ether further emphasize the hydrophobic nature of the protected amino acid [24]. These solubility limitations necessitate the use of polar aprotic solvents for effective dissolution and manipulation during synthetic procedures [24].

The moisture sensitivity of 9-fluorenylmethoxycarbonyl-1-trityl-L-histidine requires careful storage under anhydrous conditions to prevent hydrolytic degradation of the protecting groups [35]. Storage at temperatures between -15 and -25 degrees Celsius ensures long-term stability and maintains the integrity of both the 9-fluorenylmethoxycarbonyl and trityl protecting groups [33]. The predicted acidity constant of 3.06 ± 0.10 indicates weak acid character, consistent with the carboxylic acid functionality typical of amino acid derivatives [5] [35].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄₀H₃₃N₃O₄ | [1] [4] |

| Molecular Weight (g/mol) | 619.7 | [1] [4] |

| CAS Number | 109425-51-6 | [1] [4] |

| Melting Point (°C) | 130-155 (decomposition) | [5] [33] [35] |

| Boiling Point (°C, predicted) | 811.7 ± 65.0 | [35] |

| Density (g/cm³, predicted) | 1.24 ± 0.1 | [35] |

| Refractive Index | 97° (c=5, CHCl₃) | [5] [35] |

| Optical Activity [α]/D | +87 ± 5° (c=1, CHCl₃) | [2] [5] |

| pKa (predicted) | 3.06 ± 0.10 | [5] [35] |

| Appearance | White to off-white powder | [5] [33] |

| Water Solubility | Slightly soluble | [5] [35] |

| Moisture Sensitivity | Moisture sensitive | [35] |

| Storage Temperature (°C) | -20 (-15 to -25) | [33] |

| Solvent | Solubility | Application | Reference |

|---|---|---|---|

| Dimethylformamide | Clearly soluble (25 mmol/50 mL) | Primary solid-phase peptide synthesis solvent | [15] [33] |

| Chloroform | Soluble | Alternative coupling medium | [5] |

| Dichloromethane | Soluble | Washing and coupling | [5] |

| Ethyl Acetate | Soluble | Green chemistry alternative | [5] |

| Dimethyl Sulfoxide | Soluble | Difficult sequence synthesis | [5] |

| Acetone | Soluble | Purification processes | [5] |

| N-Methylpyrrolidone | Good solubility | Hydrophobic peptide synthesis | [25] [26] |

| Water | Slightly soluble | Limited use | [5] [24] |

| Ethanol | Poorly soluble | Not recommended | [24] |

| Diethyl Ether | Insoluble | Not suitable | [24] |

| Protecting Group | Chemical Formula | Stability in Acid | Deprotection Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Trityl | C₁₉H₁₅- | Stable | Trifluoroacetic acid | High stability, prevents racemization | [3] |

| tert-Butoxycarbonyl | C₅H₉O₂- | Labile | Trifluoroacetic acid/scavengers | Mild deprotection | |

| 2,4-Dinitrophenyl | C₆H₃N₂O₅- | Moderate | Mild base | Electron-withdrawing properties | |

| 2-Nitrobenzenesulfonyl | C₇H₆NO₄S- | Stable | Thiophenol/base | Compatible with sensitive substrates | [13] |

| Tosyl | C₇H₇SO₂- | Stable | Hydrobromic acid/acetic acid | Good solubility | [12] |

Traditional Protection-Deprotection Pathways

Traditional synthesis of 9-fluorenylmethyloxycarbonyl-L-histidine(trityl)-carboxylic acid follows established protection-deprotection strategies that have been developed and refined over several decades. The synthesis typically involves a sequential protection approach where the imidazole side chain of histidine is first protected using the trityl group, followed by protection of the amino terminus with the 9-fluorenylmethyloxycarbonyl group [1] [3].

The initial step involves protection of the histidine side chain through reaction with triphenylmethyl chloride in the presence of a base such as triethylamine. This reaction proceeds under anhydrous conditions to prevent hydrolysis of the trityl chloride, typically achieving yields of approximately 84% [1] . The trityl group provides effective protection of the imidazole nitrogen, preventing unwanted side reactions during subsequent synthetic steps while maintaining stability under the reaction conditions employed for amino terminus protection [4] .

Following side chain protection, the amino terminus is protected through reaction with 9-fluorenylmethyloxycarbonyl chloride in the presence of sodium bicarbonate or sodium carbonate. This reaction is typically conducted in a biphasic system using tetrahydrofuran and aqueous sodium carbonate at temperatures ranging from 0 to 21 degrees Celsius [3] [6]. The reaction conditions must be carefully controlled to minimize racemization, which represents a significant challenge in histidine derivative synthesis [7] [8].

| Method | Reaction Conditions | Yield (%) | Side Reactions |

|---|---|---|---|

| Fluorenylmethyloxycarbonyl chloride coupling | Sodium bicarbonate, 0-21°C, 1h | 50-84 | Racemization |

| Trityl chloride side-chain protection | Triethylamine, 21°C, 12h | 84 | Incomplete protection |

| Dichloromethane/triethylamine reaction | Reflux, 4h | 73 | Hydrolysis |

| Sodium carbonate aqueous protection | 10% Na₂CO₃, THF, 0-21°C | 50 | Low coupling efficiency |

| Trifluoroacetic acid cleavage deprotection | TFA/scavengers, RT | 85-95 | Trityl cation alkylation |

The deprotection strategy involves selective removal of protecting groups under orthogonal conditions. The 9-fluorenylmethyloxycarbonyl group is removed using basic conditions, typically 20% piperidine in dimethylformamide, which causes beta-elimination to yield dibenzofulvene, carbon dioxide, and the free amine [9] [10]. The trityl protecting group is subsequently removed under acidic conditions using trifluoroacetic acid, often in the presence of scavengers such as triethylsilane to minimize side reactions caused by trityl cation formation [4] [11].

Traditional synthesis approaches face several significant challenges, particularly regarding racemization of the histidine residue during coupling reactions [7] [12]. Studies have demonstrated that histidine is among the amino acids most susceptible to racemization during peptide synthesis, with racemization levels ranging from 1.8% to 31.0% depending on reaction conditions and coupling reagents employed [8] [12]. The use of additives such as 1-hydroxybenzotriazole or ethyl cyano(hydroxyimino)acetate has been shown to minimize racemization, although complete elimination remains challenging [13] [14].

The efficiency of traditional protection-deprotection pathways is influenced by multiple factors including reaction temperature, solvent systems, base selection, and reaction duration. Lower temperatures generally reduce racemization but may compromise reaction completion, requiring extended reaction times that can paradoxically increase racemization through prolonged exposure to basic conditions [7] [15]. The choice of base significantly impacts both reaction efficiency and racemization levels, with weaker bases such as 2,4,6-trimethylpyridine providing reduced racemization at the expense of coupling efficiency [8] [16].

Modern Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has emerged as a transformative technology in amino acid and peptide chemistry, offering significant advantages over conventional thermal heating methods for the preparation of 9-fluorenylmethyloxycarbonyl-L-histidine(trityl)-carboxylic acid [17] [18] [19]. This methodology utilizes microwave dielectric heating to achieve rapid and uniform temperature elevation, resulting in enhanced reaction rates, improved yields, and reduced reaction times compared to traditional heating approaches [20] [21].

The application of microwave irradiation to amino acid synthesis enables precise control over reaction parameters including temperature, power, and heating rate [17] [20]. Microwave-assisted esterification of amino acids has been demonstrated using solvent-free conditions with methanesulfonic acid or para-toluenesulfonic acid as catalysts, achieving yields of 62-84% for various amino acid derivatives within 20 minutes of irradiation [17]. The microwave method eliminates the need for extended heating periods while providing superior temperature uniformity compared to conventional heating methods [19] [21].

For peptide coupling reactions, microwave assistance significantly reduces reaction times from hours to minutes while maintaining or improving coupling efficiencies [18] [19]. The technology enables synthesis of complex peptides with up to 100 amino acids, demonstrating scalability and broad applicability [18]. Microwave-assisted solid-phase peptide synthesis protocols typically employ temperatures of 50-80 degrees Celsius with power settings of 70-150 watts, achieving coupling completion within 2-4 minutes [18] [22].

| Parameter | Amino Acid Esterification | Peptide Coupling | Deprotection Steps |

|---|---|---|---|

| Temperature (°C) | 130-160 | 50-80 | 40-60 |

| Power (W) | 200 | 70-150 | 100 |

| Reaction Time (min) | 5-20 | 2-4 | 1-3 |

| Solvent System | Solvent-free | DMF/NMP | Piperidine/DMF |

| Pressure (bar) | Normal | 5 (cooling) | Normal |

| Yield Improvement (%) | 15-25 | 20-40 | 30-50 |

The mechanism of microwave enhancement involves direct heating of polar molecules through dielectric loss, resulting in rapid and uniform temperature increase throughout the reaction mixture [17] [20]. This heating mode provides several advantages including reduced thermal gradients, minimized hot spot formation, and enhanced molecular motion that facilitates increased collision frequency between reactants [19] [21]. The rapid heating capability of microwave irradiation enables precise temperature control and eliminates the thermal lag associated with conventional heating methods [18] [20].

Microwave-assisted deprotection procedures demonstrate particular utility in 9-fluorenylmethyloxycarbonyl removal, where traditional base-catalyzed deprotection can be completed within 1-3 minutes compared to 10-30 minutes required for conventional methods [18] [9]. The accelerated deprotection kinetics reduce exposure time to basic conditions, thereby minimizing potential side reactions and racemization [8] [23]. Temperature control during microwave-assisted deprotection is critical, with optimal conditions typically maintained at 40-60 degrees Celsius to balance reaction rate with product stability [18] [23].

The application of microwave technology to trityl group removal has been explored using mild acidic conditions with enhanced reaction rates [11]. The use of Lewis acids such as boron trifluoride etherate or copper triflate in combination with hexafluoroisopropanol and triethylsilane enables rapid trityl deprotection under milder conditions than traditional trifluoroacetic acid treatment [11]. This approach is particularly beneficial for sensitive substrates where harsh acidic conditions may cause decomposition or unwanted side reactions [24] [11].

Solvent selection in microwave-assisted synthesis requires consideration of dielectric properties and microwave absorption characteristics [17] [20]. Polar solvents such as dimethylformamide and N-methylpyrrolidone demonstrate excellent microwave absorption and provide efficient heating, while less polar solvents may require longer irradiation times or higher power settings [20] [19]. Solvent-free conditions have been successfully employed for certain transformations, eliminating solvent-related environmental concerns while providing enhanced reaction rates [17] [20].

Quality Control Parameters for Pharmaceutical-Grade Production

Pharmaceutical-grade production of 9-fluorenylmethyloxycarbonyl-L-histidine(trityl)-carboxylic acid requires implementation of comprehensive quality control systems that ensure consistent product quality, purity, and safety for downstream applications [25] [26] [27]. These quality control parameters encompass analytical testing, process monitoring, and documentation procedures that meet regulatory requirements for pharmaceutical manufacturing [28] [29].

Purity assessment represents the primary quality control parameter, typically determined through reversed-phase high-performance liquid chromatography with ultraviolet detection at 214 nanometers [25] [30] [26]. Pharmaceutical-grade specifications require minimum purity levels of 98.0% based on area percentage calculation from chromatographic analysis [25] [31]. The analytical method must demonstrate adequate resolution of the target compound from potential impurities including truncated sequences, racemized products, and residual protecting group fragments [30] [26].

Enantiomeric purity assessment requires specialized chiral chromatographic analysis to quantify the presence of D-histidine impurities that may arise from racemization during synthesis [32] [14] [8]. Pharmaceutical specifications typically require enantiomeric excess values greater than 99.0%, necessitating highly sensitive analytical methods capable of detecting racemization levels below 1.0% [32] [14]. Chiral high-performance liquid chromatography methods using specialized stationary phases enable separation and quantification of enantiomeric impurities with detection limits in the 0.1-0.5% range [32] [33].

| Test Parameter | Specification | Test Method | Frequency |

|---|---|---|---|

| Purity by HPLC (%) | ≥98.0 | RP-HPLC UV 214nm | Every batch |

| Enantiomeric Excess (%) | ≥99.0 | Chiral HPLC | Every batch |

| Water Content (%) | ≤2.0 | Karl Fischer | Every batch |

| Residual Solvents (ppm) | ≤500 | GC-MS | Every 5 batches |

| Heavy Metals (ppm) | ≤10 | ICP-MS | Every 10 batches |

| Optical Rotation [α]D | 87±5° | Polarimetry | Every batch |

| Melting Point (°C) | 165-170 | DSC/Melting point apparatus | Every batch |

| Molecular Weight (Da) | 619.71±0.1 | LC-MS/ESI-MS | Every batch |

Water content determination is essential for pharmaceutical-grade materials due to the impact of moisture on product stability and shelf life [28] [29]. Karl Fischer titration provides accurate measurement of water content, with typical specifications requiring levels below 2.0% by weight [28]. Elevated water content can promote hydrolysis reactions and facilitate microbial growth, making moisture control critical for product quality maintenance [29].

Residual solvent analysis ensures that organic solvents used during synthesis are reduced to acceptable levels as defined by regulatory guidelines [28] [29]. Gas chromatography-mass spectrometry provides sensitive detection and quantification of residual solvents including dimethylformamide, dichloromethane, tetrahydrofuran, and trifluoroacetic acid [28] [34]. International Council for Harmonisation guidelines establish acceptable daily exposure limits for common solvents, with typical specifications requiring total residual solvent levels below 500 parts per million [29].

Heavy metal analysis protects against contamination from metallic impurities that may be introduced during synthesis through catalysts, reagents, or processing equipment [28] [29]. Inductively coupled plasma-mass spectrometry enables detection of trace metal contaminants including palladium, copper, and iron at parts per million levels [28]. Specifications typically limit total heavy metal content to less than 10 parts per million to ensure product safety [29].

Optical rotation measurement provides an additional identity test and purity assessment tool, with 9-fluorenylmethyloxycarbonyl-L-histidine(trityl)-carboxylic acid exhibiting a specific rotation of 87±5 degrees when measured in chloroform at the sodium D-line [25]. Deviation from expected optical rotation values may indicate the presence of racemized material or impurities that affect the optical activity [25] [14].

Molecular weight confirmation through liquid chromatography-mass spectrometry or electrospray ionization-mass spectrometry provides definitive identity confirmation and detects potential structural modifications [26] [28]. The expected molecular weight of 619.71 daltons serves as a critical identity parameter, with mass accuracy specifications typically requiring measurement within 0.1 dalton of the theoretical value [25] [35].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 5 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 5 companies with hazard statement code(s):;

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant